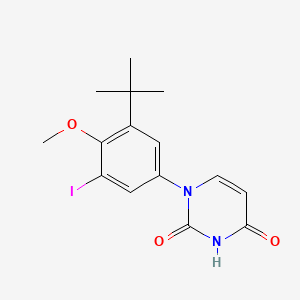

1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Description

Introduction to 1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione represents a sophisticated example of heterocyclic chemistry, combining the fundamental pyrimidine scaffold with complex aromatic substitution patterns. This compound belongs to the broader class of pyrimidine derivatives, which have established themselves as crucial building blocks in medicinal chemistry and pharmaceutical development. The molecule's architecture demonstrates the intricate relationship between structural complexity and potential biological activity, reflecting decades of advancement in synthetic organic chemistry methodologies.

The compound's significance extends beyond its individual properties to encompass its role within the larger framework of nitrogen-containing heterocycles. Pyrimidine derivatives have historically served as essential components in nucleic acid chemistry, pharmaceutical development, and material science applications. The specific substitution pattern present in 1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione exemplifies the sophisticated approaches employed by modern synthetic chemists to introduce functional diversity while maintaining structural integrity.

Properties

IUPAC Name |

1-(3-tert-butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17IN2O3/c1-15(2,3)10-7-9(8-11(16)13(10)21-4)18-6-5-12(19)17-14(18)20/h5-8H,1-4H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAABRLZVLYULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)N2C=CC(=O)NC2=O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726898 | |

| Record name | 1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132940-53-4 | |

| Record name | 1-[3-(1,1-Dimethylethyl)-5-iodo-4-methoxyphenyl]-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132940-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132940534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-tert-butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione generally involves the following key steps:

- Functionalization of the phenyl ring to introduce tert-butyl, methoxy, and iodine substituents.

- Formation of the pyrimidine-2,4-dione moiety.

- Coupling of the substituted phenyl ring with the pyrimidine core.

This process often employs selective halogenation, nitration, reduction, and cyclization reactions under controlled conditions.

Detailed Stepwise Preparation (Based on Patent CN102746239A)

The patent CN102746239A provides a detailed multi-step synthesis route, which can be summarized as follows:

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| A | Nitration of 2-tert-butylphenol to 2-tert-butyl-4-nitrophenol | 70% HNO3 in heptane, 2h stirring | 35.6 | Controlled addition to avoid over-nitration |

| B | Iodination of 2-tert-butyl-4-nitrophenol to 2-tert-butyl-6-iodo-4-nitrophenol | Iodine monochloride in MeOH/H2O, 2h | Not specified | Dropwise addition, overnight precipitation |

| C | Conversion to 1-(3-tert-butyl-5-iodo-4-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione | Acid-catalyzed cyclization in ethanol with H2SO4, 110°C, 2.5h | 90 | Formation of the pyrimidine-2,4-dione ring |

This route involves initial nitration to introduce a nitro group ortho to the tert-butyl substituent, followed by regioselective iodination at the 5-position of the aromatic ring. Subsequent cyclization with appropriate reagents yields the target pyrimidinedione compound.

Alternative Halogenation Method

Another iodination approach involves the halogenation of 2-tert-butylphenol under basic and hypochlorite conditions:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| A | Preparation of 2-tert-butyl-4,6-diiodophenol | Sodium hydroxide, sodium iodide, sodium hypochlorite at low temperature (-2°C to 2°C) | Multiple additions of sodium iodide and hypochlorite to control iodination |

This method allows controlled diiodination of the phenol ring, which can be further elaborated into the target compound via methylation and cyclization steps.

Metal-Catalyzed Coupling Reactions

In the context of dasabuvir synthesis, copper- and palladium-catalyzed coupling reactions have been developed to efficiently couple uracil derivatives with aryl iodides such as 1-(3-tert-butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4-dione. Key points include:

- Copper-catalyzed coupling using picolinamide as a ligand enables the formation of the aryl-uracil bond.

- Palladium-catalyzed sulfonamidation of aryl nonaflates, promoted by electron-rich phosphine ligands like VincePhos, facilitates convergent synthesis with high efficiency and reduced impurities.

These advances have improved the yield and purity of the compound in pharmaceutical manufacturing.

Research Findings and Yield Data

| Preparation Step | Yield Range (%) | Remarks |

|---|---|---|

| Nitration of tert-butylphenol | 35.6 | Moderate yield due to regioselectivity challenges |

| Iodination with iodine monochloride | Not specified | Efficient regioselective iodination |

| Cyclization to pyrimidinedione | ~90 | High yield under acidic conditions |

| Metal-catalyzed coupling reactions | Not quantified | Improved process efficiency and impurity profile |

Additional synthetic analogs involving pyrimidine-2,4-dione derivatives have been synthesized with yields ranging from 40% to 91% using coupling reagents like 1,1′-carbonyldiimidazole, indicating robust cyclization chemistry applicable to this compound class.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitration + Iodination + Cyclization | 70% HNO3, ICl, H2SO4 | Room temp to 110°C | High regioselectivity, high cyclization yield | Moderate nitration yield |

| Halogenation under basic conditions | NaOH, NaI, NaOCl | Low temperature (-2°C to 2°C) | Controlled diiodination | Requires careful temperature control |

| Metal-catalyzed coupling | Cu or Pd catalysts, ligands (picolinamide, VincePhos) | Mild to moderate temps | Efficient coupling, reduced impurities | Requires specialized catalysts and ligands |

Chemical Reactions Analysis

Types of Reactions

1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium azide or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the iodine atom could yield various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. The structural modifications in 1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione may enhance its efficacy against various cancer cell lines. Studies have shown that similar pyrimidine compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. The presence of iodine in the structure may contribute to its effectiveness as a broad-spectrum antimicrobial agent. Research findings suggest that derivatives of pyrimidine can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Agricultural Chemistry

Pesticide Development

Pyrimidine derivatives are also explored in agricultural applications as potential pesticides. The unique chemical structure of 1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione could lead to the development of novel agrochemicals that target specific pests while minimizing environmental impact. Studies have shown that modifications in the pyrimidine ring can enhance insecticidal properties .

Material Science

Polymer Chemistry

In material science, this compound's ability to form stable complexes with metal ions makes it a candidate for developing advanced materials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research into the synthesis of polymer composites using this pyrimidine derivative has shown promising results in enhancing material performance under various conditions .

Case Study 1: Anticancer Screening

A study conducted on various pyrimidine derivatives demonstrated that compounds with similar structures to 1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione exhibited cytotoxic effects on breast cancer cells (MCF-7). The compound was found to induce apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another research project, the antimicrobial efficacy of several pyrimidine derivatives was tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing iodine showed enhanced activity compared to their non-iodinated counterparts, suggesting that 1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione could be developed into a new class of antimicrobial agents.

Case Study 3: Agricultural Application

Field trials involving the application of pyrimidine-based pesticides revealed significant reductions in pest populations compared to traditional pesticides. The study highlighted the effectiveness of such compounds in integrated pest management strategies, emphasizing their role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

*Estimated based on molecular formula.

Structural and Functional Analysis

Halogen Substituents

- Iodine vs. This may enhance interactions with biological targets, such as viral proteases or DNA .

Steric and Electronic Effects

- tert-Butyl vs. Cyclohexyl : The target’s 3-tert-butyl group provides greater steric bulk than the 3-cyclopropyl () or 3-cyclohexyl () groups. This bulk may hinder enzymatic degradation or improve lipophilicity for membrane penetration .

Dimeric vs. Monomeric Structures

- The bis-pyrimidine-dione in exhibits a dimeric structure, which may enhance cross-linking capabilities or solubility. In contrast, the monomeric target compound is more likely to penetrate cellular membranes efficiently .

Biological Activity

1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, with the CAS number 1132940-53-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 400.21 g/mol. The structure features a pyrimidine ring substituted with a tert-butyl group and an iodo-methoxy phenyl moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives similar to 1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. For instance:

- In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 0.36 µM against CCK A receptors, indicating strong binding affinity and potential as a therapeutic agent against cancers involving these pathways .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through multiple pathways, including inhibition of key enzymes involved in tumor growth and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Zone of Inhibition : Compounds with similar iodo and methoxy substitutions demonstrated inhibition zones ranging from 9 to 20 mm against bacterial strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 6 to 12.5 µg/mL .

- Comparative Studies : When compared to standard antibiotics like ciprofloxacin, the analogs showed comparable or enhanced antimicrobial activity, suggesting their potential as alternative therapeutic agents .

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, the compound may exhibit:

- Antioxidant Properties : Some derivatives have shown significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

- Neuroprotective Effects : There is emerging evidence suggesting that similar compounds could be useful in treating neurodegenerative disorders due to their ability to inhibit cholinesterase enzymes and reduce amyloid aggregation .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives revealed that those containing iodo and methoxy groups exhibited enhanced cytotoxicity against human leukemia cells. The most potent compound showed an IC50 of approximately 0.13 µM, significantly outperforming others in the series .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis involving various synthesized derivatives, those with the iodo substituent demonstrated superior antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study utilized standard reference strains for evaluation, confirming the efficacy of these compounds in practical applications .

Data Tables

| Activity Type | Tested Compound | IC50 (µM) | Remarks |

|---|---|---|---|

| Anticancer | Analog of pyrimidine derivative | 0.36 | Effective against CCK A receptors |

| Antimicrobial | Iodo-methoxy substituted derivative | 6 - 12.5 | Effective against E. coli and S. aureus |

| Antioxidant | Similar compounds | Varies | Significant antioxidant activity |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction yields be optimized?

The synthesis typically involves multi-step routes, including halogenation (for iodine introduction), nucleophilic substitution (for tert-butyl and methoxy groups), and cyclization. Key steps include:

- Halogenation : Iodine incorporation via electrophilic substitution or metal-catalyzed reactions (e.g., using iodine monochloride).

- Substitution : tert-Butyl and methoxy groups are introduced via alkylation or aryl coupling under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Control reaction temperature (60–80°C), use polar aprotic solvents (DMF, acetonitrile), and monitor progress via TLC/HPLC .

- Yield Improvement : Purification via column chromatography or recrystallization enhances purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and stereochemistry. For example, the tert-butyl group shows a singlet at ~1.3 ppm, while the methoxy proton resonates at ~3.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching C₁₅H₁₈IN₂O₃).

- X-ray Crystallography : Resolves spatial arrangement of the iodophenyl and pyrimidine-dione core .

Q. What preliminary biological screening assays are recommended to evaluate its potential therapeutic applications?

- Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) .

- DNA Interaction Studies : UV-Vis spectroscopy or gel electrophoresis to evaluate binding to nucleic acids .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to bromo/chloro analogs?

- Suzuki-Miyaura Coupling : The iodine atom acts as a superior leaving group compared to bromine/chlorine, enabling efficient palladium-catalyzed coupling with aryl boronic acids .

- Electronic Effects : Iodine’s polarizability enhances halogen bonding in biological targets (e.g., enzyme active sites), potentially increasing binding affinity .

- Stability Considerations : Iodinated compounds may require light-sensitive storage to prevent degradation .

Q. What computational strategies can predict the compound’s pharmacokinetic and binding properties?

- Molecular Docking : Simulate interactions with target proteins (e.g., thymidylate synthase) using software like AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., tert-butyl lipophilicity) with bioactivity data to optimize analogs .

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability, metabolic stability, and blood-brain barrier penetration .

Q. How can contradictory data on biological activity across studies be systematically addressed?

- Variable Analysis : Compare assay conditions (e.g., cell line specificity, compound solubility in DMSO vs. aqueous buffers) .

- Purity Validation : Ensure >95% purity via HPLC and characterize degradation products (e.g., demethylation of methoxy groups) .

- Dose-Response Curves : Perform IC₅₀ determinations in triplicate to account for variability .

Q. What mechanistic insights explain the compound’s selectivity in inhibiting specific kinases or DNA repair pathways?

- Kinase Inhibition Assays : Use radioactive ATP-binding assays to test inhibition of kinases like EGFR or VEGFR2 .

- DNA Repair Studies : Employ comet assays or γH2AX staining to evaluate double-strand break repair interference .

- Structural Dynamics : Molecular dynamics simulations reveal conformational changes in target proteins upon binding .

Methodological Challenges and Solutions

Q. How can researchers optimize the compound’s solubility for in vitro assays?

- Co-solvent Systems : Use DMSO (≤0.1% v/v) combined with surfactants (e.g., Tween-80) to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate groups at the pyrimidine-dione oxygen to improve hydrophilicity .

Q. What strategies mitigate steric hindrance from the tert-butyl group during synthetic modifications?

- Directed Ortho-Metalation : Use bulky directing groups to position substituents away from the tert-butyl moiety .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.